4-羟基丁基甲基丙烯酸酯

描述

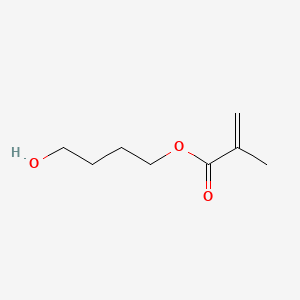

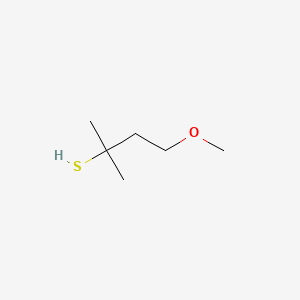

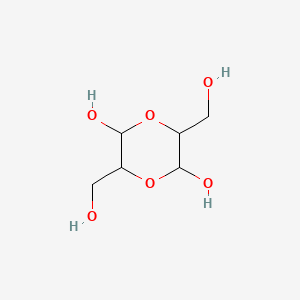

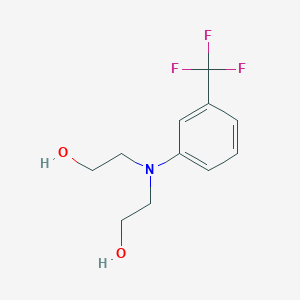

4-Hydroxybutyl methacrylate (HBMA) is a hydroxy-functionalized monomer . It has a molecular formula of C8H14O3 and an average mass of 158.195 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, and 4-methacryloyloxybutyl alcohol .

Synthesis Analysis

HBMA can be synthesized by the esterification of acrylic acid with 1, 4 butanediol over a catalyst such as Amberlyst 15 . The reversible addition−fragmentation chain transfer (RAFT) aqueous dispersion polymerization of HBMA is conducted using a water-soluble RAFT agent bearing a carboxylic acid group .Molecular Structure Analysis

The molecular structure of HBMA consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass is 158.094299 Da .Chemical Reactions Analysis

The RAFT aqueous dispersion polymerization of HBMA leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter . Addition of a suitable water-miscible hydrophilic monomer such as 2-(N-(acryloyloxy)ethyl pyrrolidone) (NAEP) leads to in situ molecular dissolution of the PHBA latex, with subsequent RAFT polymerization leading to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter .Physical And Chemical Properties Analysis

HBMA has a boiling point of 180 °C and a density of 1.006 g/mL at 25 °C . The refractive index is 1.45 .科学研究应用

Polymerization-Induced Self-Assembly (PISA)

HBMA is utilized in the synthesis of block copolymers through RAFT aqueous dispersion polymerization . This process involves the reversible addition−fragmentation chain transfer (RAFT) and is a novel approach to PISA. The polymerization of HBMA leads to the formation of latex particles that exhibit stimulus-responsive behavior. These particles can be further polymerized with hydrophilic monomers to create diblock copolymer nanoparticles, which have potential applications in drug delivery and nanoreactor systems.

Synthesis of Bio-based Acrylates

HBMA plays a role in the development of bio-based acrylates, which are derived from renewable sources . The synthesis of these acrylates is crucial for creating sustainable materials with properties such as high glass transition temperatures, mechanical strength, and transparency. These materials are suitable for various applications, including packaging, electronics, and textiles.

Charge-Stabilized Polymer Latexes

The polymerization of HBMA can result in charge-stabilized polymer latexes . These latexes are formed under specific pH conditions and are characterized by their size and charge distribution. They have potential uses in coatings, adhesives, and as carriers for catalysts or other active agents.

Hydrophobic Block Preparation in Aqueous Media

HBMA is used to prepare the hydrophobic block first in aqueous media, which is a reverse sequence to the typical polymerization-induced self-assembly process . This method allows for the creation of unique polymer structures with potential applications in biotechnology and materials science.

Statistical Copolymerization

HBMA is involved in statistical copolymerization with water-miscible monomers to produce copolymers with varied morphologies . These morphologies include spheres, worms, and vesicles, which can be tailored for specific applications such as bio-delivery vehicles, nano-reactors, and polymeric surfactants.

Reaction-Separation-Recycle Processes

HBMA is a key monomer in the design of novel reaction-separation-recycle processes for the production of acrylates . These processes aim to improve the efficiency and sustainability of acrylate production, which is significant for the polymer industry.

作用机制

Target of Action

4-Hydroxybutyl methacrylate (HBMA) primarily targets the formation of block copolymer nano-objects . It is used in the synthesis of these nano-objects, which can shift shapes in response to temperature changes . The compound’s primary role is to contribute to the formation and stabilization of these nano-objects .

Mode of Action

HBMA interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) aqueous dispersion polymerization . This process involves the use of a water-soluble RAFT agent bearing a carboxylic acid group, which confers charge stabilization when such syntheses are conducted at pH 8 . This leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter .

Biochemical Pathways

The RAFT aqueous dispersion polymerization of HBMA leads to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter . This process constitutes a new approach to reverse sequence polymerization-induced self-assembly, whereby the hydrophobic block is prepared first in aqueous media .

Pharmacokinetics

The compound’s water-solubility and its ability to form stable nano-objects suggest that it may have unique distribution and elimination characteristics .

Result of Action

The result of HBMA’s action is the formation of block copolymer nano-objects that exhibit thermoresponsive behavior . These nano-objects can shift shapes in response to temperature changes, which could have potential applications in various fields, including medicine .

Action Environment

The action of HBMA is influenced by environmental factors such as temperature and pH . For instance, the shape-shifting behavior of the nano-objects it forms is temperature-dependent . Moreover, the charge stabilization conferred during the RAFT aqueous dispersion polymerization of HBMA is conducted at pH 8 .

安全和危害

HBMA is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

HBMA has gained significant attention in recent years due to its unique properties and potential applications. It is used for manufacturing polymers and for use as a feedstock for syntheses . The current state of research, potential implications in various fields of research and industry, limitations, and future directions are also discussed.

属性

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybutyl methacrylate | |

CAS RN |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)